2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine

Medicinal Chemistry Structure-Activity Relationship Hammett Analysis

This specific 2,7-dimethylimidazo[1,2-a]pyridine derivative (CAS 478047-81-3) is a distinctive SAR probe. Its 4-methylbenzoyl ethanimidoyl ester at the 3-position is not interchangeable with carboxamide or 4-chlorobenzoyl analogs. The labile ester bond enables esterase-activated prodrug strategies and provides a mechanistically distinct negative control, while the 4-methyl substituent offers a characteristic MS fragmentation signature for analytical discrimination. Ensure your research uses the correct chemotype—order this high-purity compound.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 478047-81-3
Cat. No. B2799764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine
CAS478047-81-3
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)ON=C(C)C2=C(N=C3N2C=CC(=C3)C)C
InChIInChI=1S/C19H19N3O2/c1-12-5-7-16(8-6-12)19(23)24-21-15(4)18-14(3)20-17-11-13(2)9-10-22(17)18/h5-11H,1-4H3/b21-15+
InChIKeyFBTJDSATSRILPD-RCCKNPSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine (CAS 478047-81-3): Core Scaffold and Physicochemical Identity


2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine (CAS 478047-81-3) is a synthetic small molecule belonging to the imidazo[1,2‑a]pyridine class, characterized by a 2,7‑dimethylimidazo[1,2‑a]pyridine core with an (E)‑configured ethanimidoyl group bearing a 4‑methylbenzoyl ester at the 3‑position . Its molecular formula is C₁₉H₁₉N₃O₂ and its molecular weight is 321.38 g·mol⁻¹ . The compound is supplied as a research‑grade chemical with a typical purity of ≥95% . The ethanimidoyl ester linkage distinguishes it from the more extensively studied 2,7‑dimethylimidazo[1,2‑a]pyridine‑3‑carboxamide anti‑tubercular series [1], placing it at the intersection of a validated pharmacophore scaffold and an under‑explored chemotype.

Why Generic Substitution of 2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine Is Not Scientifically Justified


Within the imidazo[1,2‑a]pyridine class, even conservative changes to the 3‑position substituent can profoundly alter biological activity, physicochemical properties, and metabolic stability. The 4‑methylbenzoyl ethanimidoyl ester of CAS 478047‑81‑3 is not functionally interchangeable with the 4‑chlorobenzoyl analog, the unsubstituted benzoyl analog (CAS 478047‑83‑5), or the 3‑carboxamide derivatives that dominate the anti‑tubercular literature [1]. The methyl → chloro substitution on the terminal phenyl ring is known to modulate electronic properties (Hammett σₚ = −0.17 for CH₃ vs. +0.23 for Cl) and lipophilicity, which can shift target binding, off‑target profiles, and in vivo pharmacokinetics [2]. Similarly, the ethanimidoyl ester linkage presents distinct hydrolytic susceptibility compared to the amide bond of carboxamide analogs, a factor critical for both biochemical assay design and procurement decisions when selecting probe molecules or reference standards [2].

Quantitative Differentiation Evidence for 2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine Versus Closest Analogs


Electronic Modulation: 4-Methyl vs. 4-Chloro Substituent on the Benzoyl Ring

The 4‑methyl substituent on the benzoyl moiety of CAS 478047‑81‑3 imparts a distinct electronic environment compared to the 4‑chloro analog (3‑{[(4‑chlorobenzoyl)oxy]ethanimidoyl}‑2,7‑dimethylimidazo[1,2‑a]pyridine). Using Hammett substituent constants as a quantitative metric, the para‑methyl group has σₚ = −0.17 (electron‑donating), whereas para‑chloro has σₚ = +0.23 (electron‑withdrawing), yielding a Δσₚ = 0.40 between the two compounds [1]. This electronic difference directly influences the electron density of the conjugated imidazo[1,2‑a]pyridine core, potentially modulating π–π stacking interactions with aromatic residues in biological targets and altering the hydrolytic stability of the ester linkage [1].

Medicinal Chemistry Structure-Activity Relationship Hammett Analysis

Lipophilicity Differentiation: cLogP Shift Between 4-Methyl and 4-Chloro Benzoyl Esters

The calculated partition coefficient (cLogP) provides a quantitative measure of lipophilicity differences. Using the fragment‑based method implemented in PubChem, the 4‑methylbenzoyl ester (CAS 478047‑81‑3) has a computed XLogP3 of 3.9, while the 4‑chlorobenzoyl analog yields an XLogP3 of 4.2, representing a ΔcLogP of −0.3 units [1][2]. This lower lipophilicity for the 4‑methyl derivative predicts improved aqueous solubility and reduced non‑specific protein binding relative to the chloro analog, while still maintaining sufficient membrane permeability for intracellular target engagement [1].

Physicochemical Properties Lipophilicity Drug-likeness

Functional Group Stability: Ethanimidoyl Ester vs. Carboxamide Linkage at the 3-Position

The ethanimidoyl ester linkage in CAS 478047‑81‑3 is chemically and enzymatically more labile than the corresponding carboxamide bond found in the anti‑tubercular 2,7‑dimethylimidazo[1,2‑a]pyridine‑3‑carboxamide series. Under alkaline hydrolytic conditions (0.1 M NaOH, 25 °C), structurally analogous aryl esters exhibit pseudo‑first‑order hydrolysis rate constants (kₒbs) on the order of 10⁻³ s⁻¹, whereas amides under identical conditions show kₒbs < 10⁻⁶ s⁻¹, representing a >1,000‑fold difference in hydrolytic susceptibility [1]. This property renders the target compound more suitable for applications requiring controlled release, prodrug strategies, or metabolic activation, while the carboxamide analogs offer superior stability for chronic in vivo dosing [1].

Chemical Stability Prodrug Design Metabolic Susceptibility

Anti‑Tubercular Potency Baseline: Carboxamide Analogs Set an MIC₉₀ Benchmark ≤ 1 µM

The 2,7‑dimethylimidazo[1,2‑a]pyridine scaffold has been validated in the anti‑tubercular space through a series of 3‑carboxamide derivatives. Seven of nine carboxamide analogs demonstrated MIC₉₀ values ≤ 1 µM against replicating, non‑replicating, multi‑drug resistant (MDR), and extensively drug‑resistant (XDR) Mycobacterium tuberculosis strains [1]. This provides a quantitative activity benchmark for the core scaffold and establishes a rationale for exploring alternative 3‑position substituents such as the ethanimidoyl ester to further optimize potency, selectivity, or pharmacokinetic properties [1]. Notably, the ethanimidoyl ester of CAS 478047‑81‑3 has not yet been profiled in these assays, representing an area of unmet characterization.

Antitubercular Activity MDR-TB XDR-TB

Synthetic Tractability: MDL‑Registered Building Block with Defined Purity

CAS 478047‑81‑3 is registered under MDL number MFCD02187120 and is available as a discrete building block with a supplier‑certified purity of ≥95% (HPLC) . In contrast, the 4‑chloro analog (3‑{[(4‑chlorobenzoyl)oxy]ethanimidoyl}‑2,7‑dimethylimidazo[1,2‑a]pyridine) is not assigned an MDL number and its documented purity specifications are less standardized across suppliers, varying between 90% and 95% depending on the vendor . This quantitative purity differential directly affects batch‑to‑batch reproducibility in biological assays and the reliability of SAR conclusions drawn from head‑to‑head comparisons.

Chemical Synthesis Building Block Quality Control

Antibacterial Class‑Level Reference: Imidazopyridine‑3‑Carboxamide MIC Against K. pneumoniae

A recent study of substituted 2,7‑dimethylimidazo[1,2‑a]pyridine‑3‑carboxamides and hydrazide derivatives reported MIC values as low as 4.8 µg/mL against Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 for the most active members of the series [1]. While CAS 478047‑81‑3 itself has not been tested in these antibacterial assays, the data establish a quantitative activity floor for the scaffold and suggest that replacement of the carboxamide with the ethanimidoyl ester may modulate Gram‑negative permeability and efflux susceptibility, warranting comparative evaluation.

Antibacterial Klebsiella pneumoniae Gram-negative

Optimal Research and Industrial Application Scenarios for 2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine (CAS 478047-81-3)


SAR Probe for 3‑Position Substituent Effects on the Imidazo[1,2-a]pyridine Scaffold

CAS 478047‑81‑3 is ideally suited as a structure–activity relationship (SAR) probe to evaluate the effect of exchanging the 3‑carboxamide for an ethanimidoyl ester on the 2,7‑dimethylimidazo[1,2‑a]pyridine core. The carboxamide series has proven anti‑TB activity with MIC₉₀ ≤ 1 µM [1]; testing the ester analog in the same assay panel will explicitly quantify the contribution of the amide hydrogen‑bond donor to target engagement and bacterial permeability.

Esterase‑Mediated Prodrug or Controlled‑Release Candidate

The >1,000‑fold greater hydrolytic lability of the ethanimidoyl ester compared to carboxamides [1] positions CAS 478047‑81‑3 as a candidate for esterase‑activated prodrug strategies. Researchers can evaluate whether intracellular esterase cleavage releases the active imidazo[1,2‑a]pyridine species in a cell‑type‑specific manner, enabling targeted delivery to tissues with elevated esterase expression (e.g., liver, macrophages).

Negative Control for Carboxamide‑Based Biochemical Assays

In enzymatic or cellular assays where 2,7‑dimethylimidazo[1,2‑a]pyridine‑3‑carboxamides show activity, CAS 478047‑81‑3 can serve as a chemically similar but mechanistically distinct negative control. The replacement of the stable amide bond with the labile ester bond ensures that any observed activity is attributable to the intact compound rather than a hydrolysis product, and the 4‑methyl substituent provides a distinct MS fragmentation signature that facilitates analytical discrimination [1].

Physicochemical Benchmarking Against 4‑Chloro and Benzoyl Analogs

With a cLogP of 3.9 (vs. 4.2 for the 4‑chloro analog) and a Hammett σₚ of −0.17 (vs. +0.23 for the 4‑chloro analog) [1][2], CAS 478047‑81‑3 provides an electron‑rich, moderately lipophilic reference point for probing how electronic and lipophilic perturbations at the benzoyl ester terminus affect solubility, permeability, and off‑target pharmacology in parallel screening panels.

Quote Request

Request a Quote for 2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.